
4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The 3-(2-mercaptophenyl)-2-methyl- substitution adds a thiol group and a methyl group to the quinazolinone core, enhancing its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- typically involves the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization and methylation reactions. One common method includes:
Condensation Reaction: Anthranilic acid reacts with an isothiocyanate to form an intermediate thiourea derivative.
Cyclization: The thiourea intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the quinazolinone core.
Methylation: The final step involves the methylation of the quinazolinone core using methyl iodide or dimethyl sulfate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various alkyl or aryl-substituted quinazolinones.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The quinazolinone core can interact with nucleic acids and proteins through hydrogen bonding and π-π stacking interactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazolinone derivatives such as:
4(3H)-Quinazolinone, 2-methyl-: Lacks the thiol group, resulting in different reactivity and biological activity.
4(3H)-Quinazolinone, 3-(2-hydroxyphenyl)-2-methyl-: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and applications.
4(3H)-Quinazolinone, 3-(2-aminophenyl)-2-methyl-: Contains an amino group, which can form different types of interactions with biological targets.
Eigenschaften
CAS-Nummer |
61741-77-3 |
|---|---|
Molekularformel |
C15H12N2OS |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2-methyl-3-(2-sulfanylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-16-12-7-3-2-6-11(12)15(18)17(10)13-8-4-5-9-14(13)19/h2-9,19H,1H3 |
InChI-Schlüssel |
IMSMSNRJORPPSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



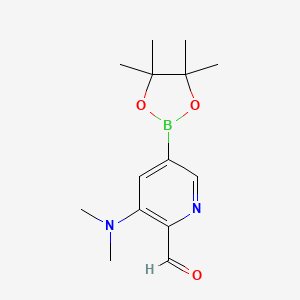
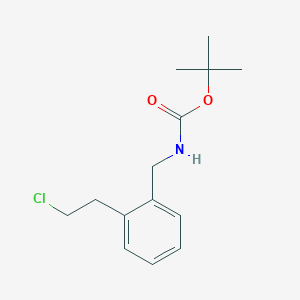
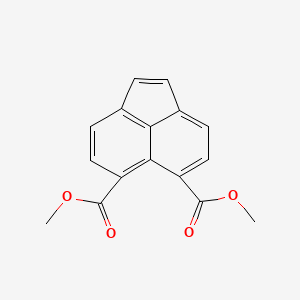
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
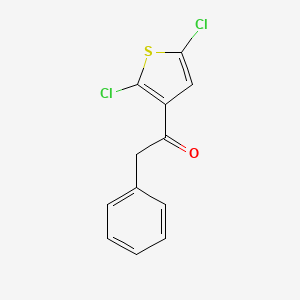

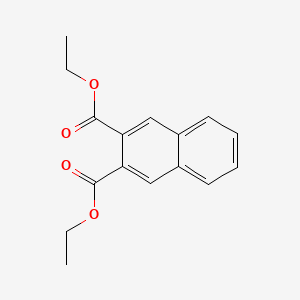

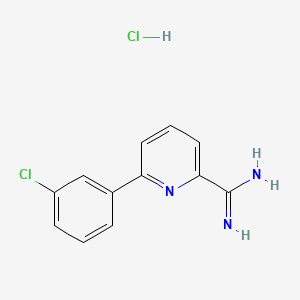
![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)



